Chemical Identity
The compound [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea is a synthetic organic molecule with significant pharmaceutical potential. Its chemical formula is CHClNOS, and it has a molecular weight of 360.22 g/mol. The compound is also identified by its CAS number 68241-04-3, which is used for regulatory and commercial purposes.
Source
This compound can be sourced from various suppliers, including Hangzhou MolCore BioPharmatech Co., Ltd., which specializes in pharmaceutical intermediates and fine chemicals .
Classification
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea belongs to the class of thioureas and quinazolines. These compounds are often characterized by their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Methods of Synthesis
The synthesis of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 6,8-dichloro-2-methyl-4-oxoquinazoline with an appropriate acetylating agent followed by thiourea formation through nucleophilic substitution.
Technical Details
Structure
The molecular structure consists of a quinazoline core substituted with dichloromethyl and acetyl groups, along with a thiourea moiety. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
Data
Key structural data includes:
Reactions Involving the Compound
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea can participate in various chemical reactions typical of thioureas:
The mechanism of action for [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea in biological systems is not fully elucidated but is believed to involve:
Physical Properties
Chemical Properties
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea has been investigated for various scientific uses:
This compound exemplifies the intersection of synthetic chemistry and medicinal applications, reflecting the ongoing research into its therapeutic potential and chemical behavior in biological systems .
Quinazoline-thiourea hybrids represent a rationally engineered class of bioactive molecules designed to synergize the pharmacological strengths of both structural motifs. These hybrids leverage the target-binding versatility of quinazoline cores with the hydrogen-bonding capacity and electronic properties of thiourea units, creating compounds with enhanced specificity and efficacy against diverse biological targets. The specific compound [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea (CAS: 68241-04-3; MF: C₁₂H₁₁Cl₂N₅O₂S; MW: 336.2 g/mol) exemplifies this approach, featuring a 6,8-dichloro-2-methyl-4-oxoquinazoline core linked to a thiourea moiety via an acetamide spacer [3]. This architecture enables simultaneous interactions with enzymatic pockets and nucleic acids, positioning it as a promising scaffold for antimicrobial and anticancer applications.
Quinazoline derivatives have been integral to drug discovery since the isolation of vasicine alkaloids in 1888. Their significance surged with FDA approvals of quinazoline-based drugs like prazosin (antihypertensive), afatinib (anticancer), and raltitrexed (antifolate) [8]. Key milestones include:
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Compound | Structural Features | Therapeutic Use | Key Advances |
---|---|---|---|
Prazosin | 2-Piperazinyl-4-aminoquinazoline | Hypertension | First α1-adrenergic antagonist |
Gefitinib | 3-Chloro-4-fluoroanilino-C6, C7-dimethoxy | NSCLC (EGFR-TK inhibitor) | Targeted kinase inhibition |
Raltitrexed | 5-Methyl-6-methylenepyrido[2,3-d]quinazoline | Colorectal cancer | Thymidylate synthase inhibition |
Target Compound | 6,8-Dichloro-2-methyl-4-oxo-C3-acetamide-thiourea | Antimicrobial/Anticancer | Hybridization with thiourea for dual-targeting |
Thiourea (NH₂-CS-NH₂) is a privileged pharmacophore due to:
In quinazoline hybrids, thiourea linkage significantly improves antimicrobial potency. For example, 1,3,4-thiadiazole-thiourea-quinazoline conjugates exhibit 4–8-fold higher activity against S. aureus than non-thiourea analogs by disrupting cell wall synthesis [7]. Similarly, thiourea-modified quinazolines show enhanced DNA intercalation, contributing to anticancer effects [9].
The target compound was engineered using three strategic principles:
Table 2: Rational Design Elements and Their Biochemical Roles
Structural Element | Chemical Role | Biological Consequence |
---|---|---|
6,8-Dichloro substituents | ↑ Lipophilicity (ClogP ≈ 3.1) | Enhanced Gram-positive bacterial penetration |
2-Methyl-4-oxoquinazoline core | Electron-deficient π-system | DNA intercalation; Topoisomerase IV inhibition |
Acetamide spacer | Conformational flexibility | Optimal orientation for target engagement |
Thiourea terminus | H-bond donation/acceptance; Chelation | Disruption of enzyme active sites (e.g., β-ketoacyl-ACP synthase) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: